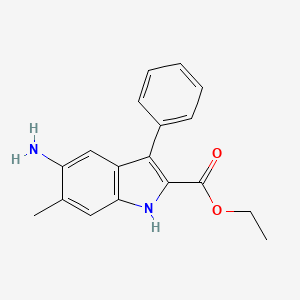

ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate

Description

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate (CAS: 1171547-59-3) is a substituted indole derivative with a molecular formula of C₁₈H₁₈N₂O₂ and a molecular weight of 294.36 g/mol . Its structure features an amino group at position 5, a methyl group at position 6, a phenyl ring at position 3, and an ethyl ester moiety at position 2 of the indole scaffold. This compound is of interest in medicinal chemistry due to the indole core’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-22-18(21)17-16(12-7-5-4-6-8-12)13-10-14(19)11(2)9-15(13)20-17/h4-10,20H,3,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMPAQFGUKVZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C(=C2)N)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation of Ethyl Indole-2-carboxylate

Method Overview:

This approach involves the initial synthesis of ethyl 3-formyl-1H-indole-2-carboxylate via formylation of ethyl indole-2-carboxylate using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). The formyl group at the 3-position of the indole nucleus is introduced through electrophilic substitution, leveraging the activating effects of the ester group at the 2-position.

- Reagents: Ethyl indole-2-carboxylate, POCl₃, DMF

- Conditions: Room temperature, 1 hour reaction time

- Yield: Approximately 91%

Ethyl indole-2-carboxylate + POCl₃ in DMF → Ethyl 3-formyl-1H-indole-2-carboxylate

Data Table 1: Formylation of Ethyl Indole-2-carboxylate

| Entry | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | Ethyl indole-2-carboxylate | POCl₃ | DMF | 1 hour | 91 | 185–186 |

Condensation with Heterocyclic Active Methylene Compounds

Method Overview:

The key strategy involves condensation of ethyl 3-formyl-1H-indole-2-carboxylate with heterocyclic active methylene compounds such as 2-thiohydantoin, rhodanine, or barbituric acid derivatives. This method extends the enaminone methodology previously reported, allowing the synthesis of various derivatives with functionalization at the 3-position of the indole core.

- Reagents: Ethyl 3-formyl-1H-indole-2-carboxylate, heterocyclic active methylene compounds

- Catalyst: Sodium acetate (NaOAc)

- Solvent: Acetic acid (AcOH) or ethanol (EtOH)

- Conditions: Reflux at temperatures ranging from room temperature to 8 hours

- Yields: Ranging from 20% to 85%, depending on the heterocyclic partner

Ethyl 3-formyl-1H-indole-2-carboxylate + 2-thiohydantoin → 1,5-Dioxo-2,3,5,6-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-3(2H)-thione

- The condensation provides access to diverse heterocyclic derivatives with biological activity potential.

- Reaction times and yields vary depending on the heterocyclic partner, with longer reaction times generally correlating with higher yields.

Data Table 2: Condensation with Heterocyclic Active Methylene Compounds

| Entry | Compound R | Heterocyclic Partner | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | H | 2-thiohydantoin | 8 | 74 | 343–345 |

| 2 | Ph | 3-ethyl-2-thiohydantoin | 5 | 49 | 275–277 |

| 3 | H | Phenylrhodanine | 5 | 60 | 251–253 |

Cyclization and Final Functionalization

Method Overview:

Post-condensation, cyclization reactions are performed under mild conditions to afford the fused heterocyclic structures. Typically, ethanol and trifluoroacetic acid (TFA) are used as solvents and catalysts, respectively, facilitating intramolecular cyclization to form indole derivatives with amino and methyl substitutions.

- Reagents: Ethanol, TFA

- Conditions: Room temperature to mild heating (around 50°C)

- Yields: Generally moderate to high (52–85%)

- Cyclization is efficient, leading to structurally diverse compounds with potential pharmacological activity.

Data Table 3: Cyclization to Final Derivatives

| Entry | Starting Compound | Cyclization Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Condensation product | EtOH, TFA, room temp | 52 | 115–118 |

| 2 | Similar derivatives | Mild heating | 60–85 | 251–345 |

Summary of Key Findings and Methodological Notes

| Aspect | Details |

|---|---|

| Formylation | High-yield process using POCl₃ in DMF, suitable for initial functionalization at the 3-position of indole. |

| Condensation | Versatile, allows incorporation of heterocyclic moieties, with yields influenced by reaction time and partner reactivity. |

| Cyclization | Mild conditions facilitate intramolecular cyclization, producing the target indole derivatives with amino and methyl groups. |

| Reaction Optimization | Longer reaction times and appropriate catalysts improve yields; choice of solvent affects product purity. |

Chemical Reactions Analysis

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various catalysts for facilitating the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate is structurally related to various indole derivatives that have shown significant biological activities. The indole scaffold is known for its versatility in drug design, particularly in targeting various biological pathways.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as integrase strand transfer inhibitors (INSTIs) for HIV treatment. Compounds similar to this compound have demonstrated the ability to inhibit the integrase enzyme, crucial for viral replication. For instance, a derivative was found to inhibit integrase with an IC50 value of 3.11 μM, indicating promising antiviral properties .

Modulation of Cannabinoid Receptors

Research has indicated that indole derivatives can act as allosteric modulators of cannabinoid receptors (CB1 and CB2). Structure-activity relationship (SAR) studies have shown that modifications on the indole structure can enhance binding affinity and modulating effects at these receptors, which are implicated in various physiological processes including pain regulation and appetite control .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets.

Interaction with Integrase

The indole nucleus of compounds related to this compound has been shown to chelate with metal ions within the active site of integrase, enhancing their inhibitory action against HIV replication . This mechanism is crucial for developing effective antiviral therapies.

Immune Modulation

Indole derivatives have been reported to modulate T helper (Th) cells, influencing the production of interleukins such as IL-4. This modulation can have implications for treating autoimmune diseases and enhancing immune responses .

Case Study: Antiviral Efficacy

A study focused on optimizing indole derivatives for enhanced antiviral efficacy demonstrated that specific substitutions at the C3 position significantly improved inhibitory activity against integrase. The introduction of bulky hydrophobic groups was found to enhance binding interactions with viral DNA .

Case Study: Cannabinoid Modulation

Another research effort evaluated a series of substituted indoles for their capacity to modulate CB1 receptor activity. The findings indicated that certain structural modifications could lead to compounds with increased potency as negative allosteric modulators, providing a pathway for developing new therapeutics targeting cannabinoid systems .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Positional Isomerism and Functional Group Effects

- Amino vs. Methoxy Groups: The replacement of the amino group (NH₂) with methoxy (OCH₃) at position 5 (e.g., ethyl 5-methoxyindole-2-carboxylate) introduces steric and electronic differences.

- Substituent Position: Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate (CAS: 1171609-85-0) shares the same molecular formula as the target compound but differs in amino and methyl group positions. This positional isomerism may affect binding affinity in enzyme assays due to altered spatial orientation .

Ester Group Variations

- Ethyl vs. Methyl Esters : Methyl 5-methoxy-1H-indole-2-carboxylate (CAS: 4382-54-1) demonstrates how smaller ester groups (e.g., methyl vs. ethyl) reduce lipophilicity, impacting membrane permeability. Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging bioavailability .

Structural Analogues with Bromo/Hydroxy Substituents

Compounds like ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate (CAS: 131707-24-9) highlight the introduction of halogens (Br) and hydroxyl (OH) groups. Bromine increases molecular weight and polar surface area, while hydroxy groups enhance solubility but may reduce metabolic stability due to phase II conjugation pathways .

Biological Activity

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Overview of Biological Activity

The compound belongs to the indole family, which is known for its pharmacological properties. Indole derivatives have been extensively studied for their potential in various therapeutic areas, including:

- Antiviral : Inhibiting viral replication.

- Anticancer : Inducing apoptosis in cancer cells.

- Anti-inflammatory : Modulating inflammatory pathways.

- Antimicrobial : Exhibiting activity against bacteria and fungi.

Target Interactions

This compound interacts with several biological targets:

- Enzymatic Inhibition : It inhibits enzymes involved in inflammatory processes, which can reduce inflammation and associated pain.

- Receptor Binding : The compound binds to various receptors, influencing cell signaling pathways crucial for cellular functions.

Cellular Effects

The compound has been shown to modulate cellular processes such as:

- Apoptosis Induction : Activating specific signaling pathways that lead to programmed cell death in cancer cells.

- Gene Expression Modulation : Influencing the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below are key findings:

The biochemical properties of this compound include:

- Solubility : The compound exhibits moderate solubility in organic solvents, which is essential for its bioavailability.

- Stability : Stability can be affected by environmental factors; it is recommended to store the compound in dark conditions to prevent degradation.

Scientific Research

This compound serves as a valuable tool in various research applications:

- Chemistry : Used as a building block for synthesizing more complex indole derivatives.

- Biology : Facilitates studies on cellular processes and signaling pathways.

- Medicine : Investigated for developing new therapeutic agents targeting cancer and viral infections.

Industry Relevance

The unique properties of this compound make it suitable for applications beyond pharmaceuticals, including material science and chemical processes.

Q & A

Basic Research Questions

What are the common synthetic routes for ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate, and how can purity be optimized?

The compound is typically synthesized via condensation reactions involving indole precursors. A general method involves refluxing substituted 3-formylindole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) with amines or thiazolones in acetic acid with sodium acetate as a catalyst . Purification often employs recrystallization from DMF/acetic acid mixtures to achieve >98% purity . Key optimization steps include controlling reaction time (3–5 hours) and stoichiometric ratios of reactants (1:1.1 molar ratio of aldehyde to amine) to minimize byproducts .

What analytical techniques are recommended for structural confirmation of this compound?

Combined spectroscopic methods are essential:

- NMR : Confirm substitution patterns (e.g., phenyl at C3, methyl at C6) via ¹H and ¹³C NMR. Aromatic protons in the phenyl group appear as multiplet signals at δ 7.2–7.5 ppm, while the ester carbonyl resonates at ~δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 323.14 for C₁₉H₁₈N₂O₂) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for derivatives with overlapping spectral signals .

Advanced Research Questions

How can synthetic conditions be tailored to improve yields of derivatives with sensitive functional groups (e.g., amino or hydroxyl)?

For derivatives like ethyl 6-formylamino-5-methoxyindole-2-carboxylate, protecting groups (e.g., Boc for amines) are critical. Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation. For hydroxylated analogs, trifluoroacetic acid (TFA) deprotection post-synthesis preserves ester integrity . Solvent choice (e.g., DMF for polar intermediates) and low-temperature (−20°C) storage of intermediates minimize degradation .

How should researchers address contradictory solubility data in different solvents?

Discrepancies in solubility (e.g., poor solubility in water vs. DMSO) arise from the compound’s hydrophobic indole core and polar ester/amino groups. Systematic testing using Hansen solubility parameters (HSP) is advised:

- DMSO : Optimal for biological assays (solubility >50 mM).

- Ethanol/Chloroform : Suitable for synthetic work (solubility ~10–20 mg/mL).

- Aqueous Buffers : Requires co-solvents (e.g., 10% PEG-400) or nanoformulation for in vitro studies .

What strategies mitigate instability during long-term storage?

Degradation pathways include hydrolysis of the ester group and oxidation of the amino moiety. Recommendations:

- Storage : −20°C in amber vials under anhydrous conditions (<1% H₂O).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to prevent radical-mediated oxidation .

- Lyophilization : For solid-state storage, lyophilize with trehalose (1:1 w/w) to maintain crystallinity .

How can computational modeling guide the design of bioactive derivatives?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) predict interactions with targets like kinase enzymes. For example:

- Indole Core : Hydrophobic interactions with ATP-binding pockets (e.g., Flt3 kinase).

- Phenyl Substituent : π-π stacking with aromatic residues (e.g., Phe691 in Flt3) .

Validate predictions with SPR (surface plasmon resonance) binding assays and IC₅₀ measurements .

What are the challenges in scaling up synthesis for preclinical studies?

Key bottlenecks include:

- Intermediate Purification : Replace column chromatography with pH-selective crystallization (e.g., isolate freebase at pH 9–10).

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki couplings to reduce metal contamination .

- Yield Optimization : Pilot studies show 15–20% yield improvements via microwave-assisted synthesis (100°C, 30 minutes vs. 5-hour reflux) .

How can researchers resolve conflicting bioactivity data across cell lines?

Discrepancies may stem from metabolic differences (e.g., CYP450 expression). Mitigation strategies:

- Metabolic Profiling : Use LC-MS to identify active metabolites in HepG2 vs. HEK293 cells.

- Isozyme-Specific Inhibitors : Co-treat with CYP3A4 inhibitors (e.g., ketoconazole) to assess parent compound efficacy .

Methodological Considerations

What protocols validate the compound’s role in kinase inhibition assays?

- Enzyme Assays : Use recombinant kinases (e.g., Flt3, PKC) with ATP-Glo™ luminescence kits. IC₅₀ values for this compound derivatives range from 50–200 nM .

- Cellular Assays : Measure phospho-ERK/STAT5 levels via Western blot in leukemia cell lines (e.g., MV4-11) .

How to assess toxicity in primary cell cultures?

- MTT/PrestoBlue : Test viability in human hepatocytes and cardiomyocytes at 1–100 µM.

- hERG Assay : Patch-clamp electrophysiology confirms cardiac safety (IC₅₀ >10 µM preferred) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.